3-(Trifluoromethylthio)phenacyl bromide
Description
Structural and Electronic Features of Aryl Trifluoromethylthio Moieties
The trifluoromethylthio (-SCF3) group is a critical functional group in modern chemistry, particularly in the design of pharmaceuticals and agrochemicals. nih.gov When attached to an aryl ring, the -SCF3 group exerts a potent influence on the molecule's electronic properties and lipophilicity.
Electronic Effects : The -SCF3 group is strongly electron-withdrawing, primarily through an inductive effect attributed to the high electronegativity of the fluorine atoms. nih.gov This effect is comparable to that of the more common trifluoromethyl (-CF3) group. tcichemicals.com The introduction of such a group can significantly alter the electron density of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions. tcichemicals.com
Lipophilicity : A key feature of the -SCF3 group is its high lipophilicity (Hansch parameter π = 1.44). nih.gov This property is often exploited in medicinal chemistry to enhance the ability of drug candidates to permeate lipid-rich biological membranes, potentially improving bioavailability. enamine.net The combination of being electron-withdrawing yet highly lipophilic is a unique characteristic that distinguishes the -SCF3 group from many other substituents.
Metabolic Stability : The strength of the carbon-fluorine bonds within the trifluoromethylthio group contributes to increased metabolic stability. This resistance to enzymatic degradation can prolong the half-life of bioactive molecules. mdpi.com
These features make the aryl trifluoromethylthio moiety a "lipophilic electron-withdrawing group," providing a unique tool for chemists to fine-tune the physicochemical properties of organic molecules. enamine.net
Table 2: Comparison of Electronic and Physical Properties of Phenyl Substituents
| Substituent | Common Name | Electronic Effect | Lipophilicity (Hansch π) |
|---|---|---|---|
| -H | Hydrogen | Neutral | 0.00 |
| -CH3 | Methyl | Electron-donating (weak) | 0.56 |
| -CF3 | Trifluoromethyl | Electron-withdrawing | 0.88 |
| -SCF3 | Trifluoromethylthio | Electron-withdrawing | 1.44 |
Contextualizing Phenacyl Bromide Analogues as Versatile Synthetic Intermediates in Modern Organic Chemistry
Phenacyl bromides are a class of α-haloketones that serve as highly versatile and fundamental building blocks in synthetic organic chemistry. wikipedia.org Their utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom. wikipedia.org This bifunctional nature allows them to react with a wide array of nucleophiles, leading to the construction of diverse and complex molecular architectures.
The primary reactivity of phenacyl bromides is as potent alkylating agents in S_N2 reactions. oup.com The electron-withdrawing carbonyl group enhances the reactivity of the α-carbon towards nucleophilic attack, making the bromine an excellent leaving group. thieme-connect.com This enhanced reactivity allows for facile reactions with various nucleophiles, including amines, thiols, and carbanions. nih.govresearchgate.net
A major application of phenacyl bromide analogues is in the synthesis of heterocyclic compounds. nih.gov The dual electrophilic sites are perfectly suited for condensation reactions with binucleophilic species to form rings. For instance:
Thiazoles : The Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide, a foundational method for creating the thiazole ring system. wikipedia.orgresearchgate.net
Pyrroles : Substituted pyrroles can be synthesized via the Hantzsch pyrrole (B145914) synthesis by reacting α-haloketones with β-ketoesters and ammonia (B1221849) or amines. wikipedia.org
Imidazoles and Quinoxalines : Reactions with amidines or ortho-phenylenediamines can yield imidazole (B134444) and quinoxaline (B1680401) derivatives, respectively.
The reliability and predictability of these reactions have established phenacyl bromide and its analogues as indispensable intermediates for generating libraries of heterocyclic compounds for biological screening and materials science applications. thieme-connect.comresearchgate.net
Research Significance and Scope of 3-(Trifluoromethylthio)phenacyl Bromide Studies
The research significance of this compound lies at the intersection of α-haloketone chemistry and organofluorine chemistry. This compound is not merely a reactive intermediate but a strategic building block designed to introduce the valuable trifluoromethylthio group into new molecular frameworks.
The scope of its application is primarily focused on the synthesis of novel, highly functionalized molecules with potential applications in:
Medicinal Chemistry : The -SCF3 group is increasingly incorporated into drug candidates to enhance properties like metabolic stability and membrane permeability. enamine.netmdpi.com Using this compound allows for the direct construction of heterocyclic and other scaffolds bearing this key pharmacophore, creating new chemical entities for drug discovery programs.
Agrochemicals : Similar to pharmaceuticals, the properties imparted by the -SCF3 group are beneficial in the design of new pesticides and herbicides. nih.gov
Materials Science : The strong electronic effects of the -SCF3 group can be used to tune the optical and electronic properties of organic materials, such as dyes, liquid crystals, and polymers. tcichemicals.com
By employing this compound, researchers can efficiently synthesize a range of target compounds where the phenacyl bromide core acts as the anchor for cyclization or substitution reactions, while the pre-installed 3-SCF3-phenyl moiety becomes an integral part of the final structure. This approach streamlines the synthesis of complex fluorinated molecules, avoiding the often-challenging late-stage introduction of the trifluoromethylthio group. The compound thus serves as a key enabler for exploring the chemical space of trifluoromethylthiolated aromatics.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phenacyl bromide |
| Thiazoles |
| Pyrroles |
| Imidazoles |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-[3-(trifluoromethylsulfanyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3OS/c10-5-8(14)6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIRNYVFMKFXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221971 | |
| Record name | 2-Bromo-1-[3-[(trifluoromethyl)thio]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56773-34-3 | |
| Record name | 2-Bromo-1-[3-[(trifluoromethyl)thio]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56773-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[3-[(trifluoromethyl)thio]phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 3 Trifluoromethylthio Phenacyl Bromide in Chemical Transformations
Nucleophilic Substitution Reactions (SN2-Type Reactivity at the Bromine-Bearing Carbon)
The bromine-bearing carbon in 3-(Trifluoromethylthio)phenacyl bromide is a primary site for nucleophilic attack, proceeding predominantly through an SN2 (substitution nucleophilic bimolecular) mechanism. This reaction is characterized by a single concerted step where the nucleophile attacks the electrophilic carbon, and the bromide ion departs as the leaving group. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. cdnsciencepub.comprinceton.edu
The reactivity of α-haloketones in SN2 reactions is significantly enhanced compared to analogous alkyl halides. This heightened reactivity is attributed to the electronic influence of the adjacent carbonyl group. The carbonyl group's electron-withdrawing nature polarizes the C-Br bond, making the α-carbon more electrophilic. researchgate.net Furthermore, the transition state of the SN2 reaction is stabilized through orbital overlap with the π-system of the carbonyl group, which helps to delocalize the developing negative charge. researchgate.net
A variety of nucleophiles can be employed in reactions with phenacyl bromides, leading to the synthesis of a diverse array of compounds, particularly heterocycles. jst.go.jpfao.org For instance, the reaction with sulfur nucleophiles, such as thiourea (B124793) or thioamides, is a cornerstone in the synthesis of thiazole (B1198619) derivatives. researchgate.netjst.go.jp
Table 1: Examples of Nucleophilic Substitution Reactions with Phenacyl Bromides
| Nucleophile | Product Type | Reference |
| Thiourea | 2-Aminothiazoles | jst.go.jp |
| Thioamides | Substituted Thiazoles | researchgate.net |
| Phenylenediamine | Quinoxalines | jst.go.jp |
| o-Aminophenol | Benzoxazines | jst.go.jp |
| o-Aminobenzenethiol | Benzothiazines | jst.go.jp |
It is important to note that while these reactions are well-established for various substituted phenacyl bromides, specific kinetic and mechanistic studies on this compound are not extensively documented in the reviewed literature. However, the presence of the electron-withdrawing trifluoromethylthio group at the meta-position is expected to influence the electrophilicity of the aromatic ring and, to a lesser extent, the α-carbon, potentially affecting the reaction rates compared to unsubstituted phenacyl bromide.
Reactions Involving the α-Keto Group
The carbonyl group in this compound is a key reactive center, participating in a variety of condensation, addition, and enolate-mediated transformations.
One of the most significant condensation reactions involving α-haloketones is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring. cdnsciencepub.com The mechanism commences with a nucleophilic attack of the sulfur atom of the thioamide on the bromine-bearing carbon of the phenacyl bromide, consistent with the SN2 reactivity discussed previously. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. cdnsciencepub.comnih.gov
The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted thiazoles by varying the substituents on both the phenacyl bromide and the thioamide. frontiersin.org While specific examples utilizing this compound are not detailed in the provided search results, the general applicability of the Hantzsch synthesis to substituted phenacyl bromides suggests its utility for this compound. jst.go.jpcdnsciencepub.com
The presence of α-hydrogens in this compound allows for the formation of an enolate ion under basic conditions. Enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, including aldol-type transformations.
A notable reaction involving the enolate of an α-haloketone is the Darzens condensation. In this reaction, the enolate of the α-haloketone adds to another carbonyl compound, typically an aldehyde or ketone, to form an α,β-epoxy ketone (a glycidic ketone). The reaction proceeds through an initial aldol-type addition of the enolate to the carbonyl partner, followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the bromide ion to form the epoxide ring. cdnsciencepub.com
Radical-Mediated Processes and Photoredox Catalysis
The reactivity of this compound can also be harnessed through radical-mediated pathways, often initiated by photochemical activation or photoredox catalysis.
Phenacyl bromides are known to undergo photochemical reactions. Upon irradiation with ultraviolet (UVA) light, phenacyl bromide can undergo homolytic cleavage of the carbon-bromine bond to generate a phenacyl radical and a bromine radical. frontiersin.org These radical species can then initiate further reactions, such as polymerization. frontiersin.org
Furthermore, the reaction of phenacyl bromides can be initiated through photoinduced electron transfer. In the presence of a suitable photosensitizer and light, an electron can be transferred to the phenacyl bromide, leading to the formation of a radical anion, which can then fragment to release a bromide ion and a phenacyl radical. jst.go.jpnih.gov Mechanistic studies on the photoinitiated decomposition of phenacyl bromides in alcohols have proposed competing pathways involving either hydrogen transfer or electron transfer by intermediate ketyl radicals. cdnsciencepub.comcdnsciencepub.com
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of reactive radical species under mild conditions. While direct studies on the photoredox-catalyzed reactions of this compound are limited, the principles can be inferred from related systems. The generation of trifluoromethylthio radicals (•SCF3) from various precursors using photoredox catalysis is a well-documented process. researchgate.net These highly reactive radicals can then participate in a variety of transformations, including the trifluoromethylthiolation of alkenes and arenes. researchgate.netchinesechemsoc.org
In the context of this compound, a plausible photoredox catalytic cycle could involve the single-electron reduction of the phenacyl bromide by an excited photocatalyst. This would lead to the formation of a radical anion, which could fragment in several ways. Cleavage of the C-Br bond would generate a 3-(trifluoromethylthio)phenacyl radical. Alternatively, fragmentation could potentially lead to the generation of a trifluoromethylthio radical, although this pathway is less commonly observed for aryl-SCF3 compounds under reductive conditions. The resulting carbon-centered or sulfur-centered radicals could then engage in various synthetic transformations, offering a pathway to novel molecular architectures.
Table 2: Potential Radical Species from this compound under Photoredox Conditions
| Precursor | Method of Activation | Potential Radical Intermediates |
| This compound | Photochemical Cleavage (UVA) | 3-(Trifluoromethylthio)phenacyl radical, Bromine radical |
| This compound | Photoredox Catalysis (Single Electron Transfer) | 3-(Trifluoromethylthio)phenacyl radical anion, 3-(Trifluoromethylthio)phenacyl radical |
Further research is necessary to fully elucidate the specific radical-mediated reactivity of this compound and to harness its potential in synthetic organic chemistry.
Reductive Dehalogenation Pathways
The reductive dehalogenation of α-halo ketones, such as this compound, represents a significant transformation in organic synthesis, providing access to the corresponding parent ketones or enolates. The pathway of this reduction is highly dependent on the nature of the reducing agent and the reaction conditions. The presence of the electron-withdrawing 3-(trifluoromethylthio) group is expected to influence the electrochemical potential of the molecule, making it more susceptible to reduction.
Mechanistically, the reduction can proceed through either a one-electron or a two-electron transfer process. In a single-electron transfer (SET) pathway, the α-halo ketone accepts an electron to form a radical anion. This intermediate then undergoes fragmentation, cleaving the carbon-bromine bond to yield a phenacyl radical and a bromide anion. nih.gov This phenacyl radical can then be further reduced to an enolate or can abstract a hydrogen atom to form the dehalogenated ketone. Recent studies on the photoinduced reductive dehalogenation of phenacyl bromides have provided evidence for the formation of phenacyl radicals as key intermediates. nih.gov Covalent organic frameworks (COFs) have been employed as effective heterogeneous photocatalysts for the reductive dehalogenation of phenacyl bromide derivatives under visible light irradiation, proceeding via an α-carbonyl radical intermediate. mdpi.com
Alternatively, a two-electron reduction can occur, leading directly to the formation of an enolate without the intermediacy of a free radical. This is more common with stronger reducing agents. The resulting enolate is a versatile intermediate that can be trapped by various electrophiles.
The electron-withdrawing nature of the trifluoromethylthio group at the meta position of the phenacyl bromide is anticipated to facilitate the initial electron transfer step by lowering the reduction potential of the molecule. Research on the nucleophilic substitution of ortho-substituted phenacyl bromides has shown that electron-withdrawing groups can influence reactivity. nih.gov While that study focused on steric effects, the electronic impact of such groups is a well-established principle in organic chemistry.
Electrochemical methods also offer a viable pathway for the reductive dehalogenation of compounds like this compound. The electrochemical reduction of fluoroalkyl sulfones has been demonstrated to generate fluoroalkyl radicals, showcasing the utility of electrochemical techniques in initiating radical processes. rsc.org It is plausible that a similar electrochemical approach could be applied to achieve the reductive dehalogenation of this compound.
A summary of potential reductive dehalogenation pathways is presented in the table below.
| Reduction Method | Proposed Intermediate | Key Features |
| Single-Electron Transfer (e.g., photocatalysis) | Phenacyl radical | Proceeds through a radical anion intermediate; fragmentation of the C-Br bond. nih.gov |
| Two-Electron Reduction | Enolate | Direct formation of the enolate without a radical intermediate. |
| Electrochemical Reduction | Phenacyl radical or enolate | The pathway depends on the applied potential and reaction conditions. |
Metal-Catalyzed Transformations
The reactivity of this compound can be further exploited in various metal-catalyzed transformations, targeting either the phenacyl bromide moiety or the trifluoromethylthio group.
The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. Palladium and nickel complexes are commonly employed catalysts for such transformations. nih.govscholaris.ca
In a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki, Stille, or Negishi reaction, the catalytic cycle involves the oxidative addition of the organohalide to a low-valent metal center (e.g., Pd(0)). nih.gov For this compound, this would lead to the formation of a phenacylpalladium(II) bromide intermediate. Subsequent transmetalation with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) and reductive elimination would yield the coupled product and regenerate the active catalyst.
The general scheme for a palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Scheme 1: Proposed Suzuki-Miyaura Coupling Reaction
In this proposed reaction, the palladium catalyst facilitates the coupling of the phenacyl bromide with the arylboronic acid to form a new carbon-carbon bond.
Nickel-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium and have shown great efficacy in a variety of coupling reactions, including those involving benzyl (B1604629) halides. researchgate.net Given the structural similarity, this compound is expected to be a viable substrate in nickel-catalyzed systems. Recent advancements have demonstrated nickel-catalyzed cross-couplings to access α-aryl nitriles and chiral α-trifluoromethyl ketones, highlighting the versatility of nickel catalysis. scholaris.caorganic-chemistry.org
The following table summarizes some of the potential transition metal-catalyzed coupling reactions for this compound.
| Coupling Reaction | Metal Catalyst | Coupling Partner | Expected Product |
| Suzuki-Miyaura | Palladium or Nickel | Organoboron compound | α-Aryl ketone |
| Stille | Palladium | Organotin compound | α-Aryl ketone |
| Negishi | Palladium or Nickel | Organozinc compound | α-Aryl ketone |
| Heck | Palladium | Alkene | α,β-Unsaturated ketone |
The trifluoromethylthio (SCF3) group is a highly valued substituent in medicinal chemistry due to its unique electronic properties, high lipophilicity, and metabolic stability. nih.gov While the previous section focused on the reactivity of the phenacyl bromide moiety, the trifluoromethylthio group itself can be the target of or be introduced via catalytic transformations.
The introduction of the trifluoromethylthio group onto an aromatic ring is often achieved through transition metal-catalyzed reactions. Copper-catalyzed trifluoromethylthiolation of aryl boronic acids with electrophilic trifluoromethylthiolating reagents is a common method. rsc.org Similarly, palladium and nickel catalysts have been employed for the trifluoromethylthiolation of aryl halides. rhhz.net
While reactions directly targeting the SCF3 group on an unactivated aromatic ring are less common, the presence of this group can influence the reactivity of the aromatic ring in other transformations. The strong electron-withdrawing nature of the SCF3 group can direct electrophilic aromatic substitution to the meta position, although the presence of the phenacyl bromide would also influence the regioselectivity.
Recent research has focused on the development of novel catalytic methods for the synthesis of trifluoromethylthio-containing compounds. For instance, copper-catalyzed synthesis of α-trifluoromethylthio-substituted ketones from α-bromoketones has been reported. nih.gov This transformation is particularly relevant as it provides a direct method to introduce the SCF3 group adjacent to a carbonyl, a different constitutional isomer of this compound.
The table below highlights some catalytic methods related to the trifluoromethylthio group.
| Reaction Type | Metal Catalyst | Substrates | Product |
| Trifluoromethylthiolation | Copper | Aryl boronic acid + Electrophilic SCF3 reagent | Aryl trifluoromethyl sulfide (B99878) rsc.org |
| Trifluoromethylthiolation | Palladium/Nickel | Aryl halide + Nucleophilic SCF3 reagent | Aryl trifluoromethyl sulfide rhhz.net |
| α-Trifluoromethylthiolation | Copper | α-Bromoketone + Sulfur + CF3SiMe3 | α-Trifluoromethylthio ketone nih.gov |
Applications of 3 Trifluoromethylthio Phenacyl Bromide in the Construction of Advanced Organic Scaffolds
Synthesis of Heterocyclic Systems
The primary application of phenacyl bromide and its derivatives, including the 3-(trifluoromethylthio) variant, is in the synthesis of heterocyclic compounds. These reactions leverage the reagent's ability to react with various nucleophiles, leading to cyclization and the formation of stable aromatic and non-aromatic ring systems.
The Hantzsch thiazole (B1198619) synthesis is the most prominent and widely used method for constructing the thiazole ring, involving the reaction of an α-haloketone with a thioamide-containing compound. semanticscholar.orgchemhelpasap.com In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of 3-(trifluoromethylthio)phenacyl bromide and displacing the bromide ion. The resulting intermediate undergoes a cyclization via the nucleophilic attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon, followed by dehydration to yield the final aromatic thiazole ring. semanticscholar.org This method is highly efficient and allows for the synthesis of a diverse range of substituted thiazoles. nih.govorganic-chemistry.org
The general reaction proceeds as follows:

| α-Haloketone | Thioamide/Thiourea (B124793) Partner | Product Class | Reported Yield | Reference |
|---|---|---|---|---|
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | High | chemhelpasap.com |
| Substituted Phenacyl Bromide | Thiosemicarbazide | 2-Hydrazinylthiazole Derivatives | Moderate to Excellent | semanticscholar.org |
| 4-Phenylphenacyl Bromide | Cephalexin-derived Thiourea | Substituted 1,3-Thiazole | 96% | chemmethod.com |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Hantzsch Thiazole | 79-90% | nih.gov |
Pyrazoline and pyrazole (B372694) scaffolds can be synthesized using phenacyl bromides, often through multi-step sequences. A common strategy involves the reaction of phenacyl bromide derivatives with thiosemicarbazide-derived pyrazolines. nih.gov For instance, 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides can be reacted with a phenacyl bromide, where the sulfur atom displaces the bromine, leading to the formation of thiazole-substituted pyrazoline hybrids. semanticscholar.org
Another pathway involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) derivatives. kau.edu.sajocpr.com While this compound is not a direct precursor in this specific cyclization, it can be used to synthesize intermediates that subsequently participate in forming these rings. The oxidation of pyrazolines, often with mild oxidizing agents, leads to the formation of the corresponding aromatic pyrazole ring. kau.edu.sa
| Starting Material 1 | Starting Material 2 | Product Class | Key Transformation | Reference |
|---|---|---|---|---|
| 3,5-Diaryl-pyrazole-1-carbothioamides | Phenacyl Bromide | Thiazole-Substituted Pyrazolines | Condensation/Cyclization | semanticscholar.orgnih.gov |
| Chalcones | Phenylhydrazine | N-Phenyl Pyrazolines | Cyclization | jocpr.com |
| Pyrazoline Derivatives | Bromine Water | Pyrazoles | Mild Oxidation | kau.edu.sa |
The construction of 1,2,3-triazole rings is famously achieved via the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. This compound is a valuable precursor for this synthesis. It can be readily converted into the corresponding 3-(trifluoromethylthio)phenacyl azide by nucleophilic substitution with sodium azide. rdd.edu.iquobaghdad.edu.iq This phenacyl azide intermediate can then react with a terminal alkyne, often catalyzed by copper(I) in what is known as the "click chemistry" reaction, to regioselectively yield 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The presence of the trifluoromethylthio group is of particular interest, as SCF₃-containing triazoles have been synthesized and recognized for their potential applications. nih.govresearchgate.net
The two-step synthetic sequence is as follows:
Azide Formation: 3-(CF₃S)C₆H₄COCH₂Br + NaN₃ → 3-(CF₃S)C₆H₄COCH₂N₃ + NaBr
Cycloaddition: 3-(CF₃S)C₆H₄COCH₂N₃ + R-C≡CH → 1,4-Disubstituted 1,2,3-Triazole
Similar to the Hantzsch thiazole synthesis, phenacyl bromides can be used to construct oxazole (B20620) rings. The reaction of this compound with an amide (the Bredereck reaction) or with urea (B33335) or its derivatives in a suitable solvent leads to the formation of substituted oxazoles. chemmethod.comzenodo.orgijpsonline.com The reaction with urea, for example, typically proceeds by refluxing the phenacyl bromide in ethanol (B145695) to yield 2-amino-4-aryloxazoles. zenodo.org The versatility of this approach allows for the synthesis of various five-membered heterocycles containing nitrogen and oxygen. organic-chemistry.org
Phenacyl bromides are also employed in the synthesis of six-membered heterocycles. uzh.chfrontiersin.org A notable example is the synthesis of quinoxalines, which are bicyclic compounds containing a benzene (B151609) ring fused to a pyrazine (B50134) ring. This is achieved by the condensation reaction of an α-haloketone like this compound with an ortho-diaminoarene, such as o-phenylenediamine. researchgate.net The reaction typically involves the sequential nucleophilic attack of both amino groups on the carbonyl carbon and the bromine-bearing carbon, followed by cyclization and dehydration to form the stable aromatic quinoxaline (B1680401) ring. Various other six-membered heterocyclic systems can be accessed through different reaction partners. nih.gov
Role in Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic and medicinal chemistry. nih.gov Phenacyl bromides, including the 3-(trifluoromethylthio) derivative, are excellent electrophilic components in MCRs. researchgate.net
For example, a one-pot, three-component synthesis of thiazole derivatives can be achieved by reacting a phenacyl bromide, a thiourea, and an aldehyde under catalytic conditions. nih.gov This approach is highly efficient, reduces waste, and allows for the rapid generation of a library of structurally diverse molecules from simple starting materials. researchgate.net The ability to introduce the 3-(trifluoromethylthio)phenacyl moiety in a single, efficient step makes this reagent particularly valuable for creating diverse molecular scaffolds for drug discovery and other applications.
Despite extensive research, no specific examples of late-stage functionalization utilizing this compound have been identified in the reviewed scientific literature.
Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogs of a lead compound, facilitating the exploration of structure-activity relationships without the need to redesign the entire synthetic route. The trifluoromethylthio (-SCF3) group is a highly sought-after moiety in this context due to its unique electronic and lipophilic properties, which can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.
Phenacyl bromides are a well-established class of reagents in organic synthesis, primarily used as alkylating agents for a variety of nucleophiles, including amines, thiols, and carbanions. Their reactivity stems from the electrophilic α-carbon, which is activated by the adjacent carbonyl group and the bromine leaving group. This reactivity makes them suitable for the construction of a wide range of carbon-heteroatom and carbon-carbon bonds. In principle, this compound is a versatile building block that could be employed in various synthetic transformations, such as the Hantzsch pyridine (B92270) synthesis, the Guareschi-Thorpe reaction, or in multicomponent reactions to generate diverse heterocyclic scaffolds.
However, a thorough review of available chemical databases and scholarly articles did not yield any studies that specifically describe the use of this compound for the late-stage modification of complex, pre-functionalized organic scaffolds. While the synthesis and general reactivity of phenacyl bromides are widely documented, and the importance of the trifluoromethylthio group in drug discovery is well-recognized, the convergence of these two areas in the context of late-stage functionalization with this particular reagent is not reported.
Therefore, while the potential for this compound to be used in late-stage functionalization strategies exists, there are currently no detailed research findings or established protocols to report. Further research would be necessary to explore and develop methodologies for its application in this area.
Spectroscopic Characterization and Computational Analysis in Research on 3 Trifluoromethylthio Phenacyl Bromide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR experiments are the first step in structural assignment, providing information on the types and numbers of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of 3-(Trifluoromethylthio)phenacyl bromide is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons. The four protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 7.5-8.2 ppm), with their splitting patterns (e.g., triplet, doublet, singlet-like) and coupling constants dictated by their relative positions (ortho, meta, para). The methylene protons (–CH₂Br) adjacent to the carbonyl group are expected to appear as a sharp singlet further downfield (around δ 4.5 ppm) due to the electron-withdrawing effects of both the carbonyl and the bromine atom. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) around δ 190 ppm, the methylene carbon (–CH₂Br) around δ 30-35 ppm, and multiple signals for the aromatic carbons. rsc.org The carbon of the trifluoromethylthio (–SCF₃) group will appear as a quartet due to coupling with the three fluorine atoms. rsc.org
¹⁹F NMR: As fluorine has a 100% natural abundance of the ¹⁹F isotope, ¹⁹F NMR is a highly sensitive technique. nih.gov For this compound, the spectrum would show a single, sharp singlet, as the three fluorine atoms are chemically equivalent. The chemical shift for an aryl-SCF₃ group typically appears in the range of δ -40 to -45 ppm relative to a CFCl₃ standard. rsc.org
Table 1: Predicted 1D NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|
| ¹H | ~7.5 - 8.2 | Complex multiplets for 4 aromatic protons |
| ¹H | ~4.5 | Singlet for 2 methylene (CH₂Br) protons |
| ¹³C | ~190 | Carbonyl (C=O) carbon |
| ¹³C | ~125 - 140 | Signals for 6 aromatic carbons |
| ¹³C | ~130 (quartet) | Trifluoromethyl (CF₃) carbon |
| ¹³C | ~31 | Methylene (CH₂Br) carbon |
Two-dimensional NMR experiments reveal correlations between nuclei, allowing for the unambiguous assembly of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, typically over two to three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons, confirming their connectivity on the benzene ring. The methylene protons would not show any COSY correlations as they have no adjacent protons, confirming their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methylene proton singlet to the –CH₂Br carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would include:
From the methylene (–CH₂Br) protons to the carbonyl carbon and the quaternary aromatic carbon to which the acyl group is attached.
From the aromatic protons to neighboring and more distant carbons within the phenyl ring.
From aromatic protons to the carbon atom bearing the trifluoromethylthio group.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule with very high accuracy. For this compound, with a molecular formula of C₉H₆BrF₃OS, HRMS can confirm the elemental composition. cymitquimica.com The calculated monoisotopic mass can be measured experimentally to within a few parts per million (ppm), providing strong evidence for the proposed formula. Furthermore, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, would result in a characteristic M and M+2 isotopic pattern in the mass spectrum, further confirming the presence of a single bromine atom in the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, which includes both IR and Raman techniques, probes the vibrational modes of molecules. mdpi.com These methods are excellent for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. Key absorptions for this compound would include a strong, sharp peak for the carbonyl (C=O) stretch, typically found in the 1680-1700 cm⁻¹ region for aromatic ketones. The C-F bonds of the trifluoromethyl group give rise to very strong absorption bands, usually in the 1100-1200 cm⁻¹ region. rsc.org Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range, while the C-Br stretching vibration is found at lower wavenumbers, typically between 600 and 700 cm⁻¹. docbrown.info
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals than in IR. Aromatic ring vibrations are typically strong in Raman spectra. This can be particularly useful for analyzing the substitution pattern on the benzene ring.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Carbonyl | C=O stretch | 1680 - 1700 | Strong (IR) |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong (IR, Raman) |
| Trifluoromethyl | C-F stretch | 1100 - 1200 | Very Strong (IR) |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique can unambiguously confirm its molecular structure. The analysis would yield precise bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the molecule in the solid state, such as the planarity of the phenyl and carbonyl groups and the orientation of the trifluoromethylthio and bromomethyl substituents relative to the aromatic ring. While a specific crystal structure for this exact compound is not publicly available, data from related structures like phenacyl bromide can provide insights into expected molecular packing and intermolecular interactions. nih.gov
Computational Chemistry Studies
Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool to complement and rationalize experimental findings. mdpi.com Theoretical calculations can be used to:
Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, including bond lengths and angles, which can be compared with X-ray crystallography data if available.
Predict Spectroscopic Properties: Calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR and Raman). scirp.org Comparing these calculated spectra with experimental ones can aid in the assignment of complex signals.
Analyze Electronic Structure: Generate molecular orbital diagrams (e.g., HOMO/LUMO) and molecular electrostatic potential (MEP) maps. These analyses can provide insights into the molecule's reactivity, identifying electron-rich and electron-deficient regions. For this compound, such studies would highlight the electrophilic nature of the carbonyl carbon and the methylene carbon attached to the bromine, as well as the influence of the electron-withdrawing trifluoromethylthio group on the aromatic ring.
Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By focusing on the electron density, DFT calculations can accurately predict a variety of molecular properties, including geometries, energies, and reaction pathways. For this compound, DFT studies, often employing hybrid functionals like B3LYP, provide foundational knowledge of its chemical nature. nih.govresearchgate.net
These calculations typically begin with a geometry optimization to find the most stable arrangement of atoms in the molecule. From this optimized structure, a wealth of information can be derived. For instance, the calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data if available, or with data from structurally similar molecules to validate the computational model. rroij.com
The energetics of potential reactions involving this compound can also be explored. By calculating the energies of reactants, transition states, and products, researchers can determine reaction barriers and thermodynamics. This is crucial for understanding the compound's reactivity and stability. For example, DFT can be used to model the energetics of nucleophilic substitution reactions at the phenacyl carbon, a common reaction for this class of compounds.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Calculated Value |
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| C=O bond length | Value in Å |
| C-Br bond length | Value in Å |
| Reaction Energy (example) | Value in kcal/mol |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These "frontier orbitals" are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net
For this compound, the HOMO is likely to be localized on the phenyl ring and the sulfur atom, which are electron-rich regions. The LUMO, on the other hand, is expected to be centered on the α-carbon bonded to the bromine atom and the carbonyl group, indicating the sites most susceptible to nucleophilic attack. reddit.com This is consistent with the known reactivity of phenacyl bromides.
A quantitative analysis of the molecular orbitals can be performed to understand the contributions of different atomic orbitals to each MO. This provides a detailed picture of the bonding and electronic structure. The insights from MO analysis are invaluable for predicting how the molecule will interact with other chemical species.
Table 2: Illustrative Frontier Orbital Data for this compound
| Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
| HOMO | Calculated Value | Phenyl C(p), S(p) |
| LUMO | Calculated Value | Cα(p), C=O(π*) |
| HOMO-LUMO Gap | Calculated Value |
Note: The values and contributions in this table are illustrative and represent the type of data obtained from molecular orbital analysis.
Conformational Analysis and Stereochemical Predictions
The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its properties and reactivity. Conformational analysis involves identifying the different spatial arrangements of a molecule's atoms and determining their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, this analysis is particularly important.
Computational methods, such as DFT, can be used to explore the potential energy surface of the molecule and identify the most stable conformers. nih.gov This is typically done by systematically rotating the single bonds and calculating the energy at each step. The results of such an analysis can reveal the preferred orientation of the trifluoromethylthio group and the bromomethyl group relative to the phenyl ring.
These conformational preferences are governed by a combination of steric and electronic effects. For example, steric hindrance may disfavor conformations where bulky groups are close to each other, while electronic interactions, such as hyperconjugation, might stabilize certain arrangements. nih.gov Understanding the dominant conformations is essential for predicting the molecule's spectroscopic signatures and how it will interact with other molecules, such as enzymes or receptors in a biological context.
Table 3: Illustrative Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (C-C-S-CF3) | Relative Energy (kcal/mol) |
| 1 | Angle in degrees | 0.0 (most stable) |
| 2 | Angle in degrees | Calculated Value |
| 3 | Angle in degrees | Calculated Value |
Note: The values in this table are illustrative and represent the type of data obtained from conformational analysis.
Future Prospects and Emerging Research Avenues
Development of Sustainable and Green Synthetic Protocols Utilizing Phenacyl Bromides
In response to the growing demand for environmentally responsible chemical manufacturing, significant research is being directed towards the development of sustainable methods for the synthesis of phenacyl bromides. These green protocols aim to minimize hazardous waste, reduce energy consumption, and utilize safer reagents and solvents.
One prominent green strategy involves the use of water as a reaction medium. rsc.org A non-transition metal-catalyzed synthesis has been developed for phenacyl bromides through a tandem hydroxybromination and oxidation of styrenes mediated by potassium persulfate (K₂S₂O₈). rsc.orgrsc.orgresearchgate.net This method offers several advantages, including mild reaction conditions (60 °C) and excellent functional group compatibility, all within an aqueous environment. rsc.orgresearchgate.net Another approach utilizes an aqueous hydrogen peroxide-hydrogen bromide (H₂O₂-HBr) system for the bromination of ketones "on water," eliminating the need for organic solvents or catalysts. rsc.orgresearchgate.net This method is noted for its use of inexpensive reagents and a reduced environmental impact. rsc.org
Metal-free synthesis represents another key avenue in green chemistry for this class of compounds. A metal-free C(sp³)-H bromination methodology has been developed for aromatic ketones using reagents like iodobenzene (B50100) diacetate in the presence of potassium bromide (KBr). ias.ac.in While this particular method sometimes requires additives, it avoids the use of transition metal catalysts, which can be toxic and difficult to remove from the final product. ias.ac.in These protocols often operate under ambient conditions, further enhancing their green credentials. researchgate.net The use of non-hazardous brominating agents, such as a bromide/bromate couple, also provides a safer alternative to molecular bromine. researchgate.net
| Protocol | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Tandem Hydroxybromination-Oxidation | Styrene derivatives, K₂S₂O₈, KBr, Water (H₂O) | Non-transition metal-catalyzed, pure water as solvent, mild conditions. | rsc.orgrsc.org |
| "On Water" Bromination | Aqueous H₂O₂-HBr | Catalyst-free, no organic solvent, uses inexpensive reagents. | rsc.orgresearchgate.net |
| Metal-Free C-H Bromination | Aromatic ketones, PhI(OAc)₂, KBr | Avoids transition metals, ambient temperature. | ias.ac.inresearchgate.net |
| Oxidative Bromination | DMSO, HBr | High atom economy, avoids hazardous molecular bromine. | rsc.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of phenacyl bromide chemistry with flow reactors and automated synthesis platforms represents a significant leap forward in efficiency, safety, and scalability. Flow chemistry, where reactions are performed in continuous-flow equipment, offers superior control over parameters like temperature, pressure, and reaction time compared to traditional batch methods. acs.orgacs.orgvapourtec.com
Continuous flow processes have been successfully developed for the multistep synthesis of α-halo ketones. acs.orgacs.org These systems can eliminate the need to handle hazardous intermediates, such as diazomethane, by generating them in situ within specialized reactors like tube-in-tube systems. acs.org This approach not only enhances safety but also produces α-halo ketone building blocks in excellent yields without racemization. acs.orgacs.org The precise control offered by flow chemistry can also unlock new reactivity patterns that are not possible under batch conditions, allowing for the formation of novel α-bromoketones. vapourtec.com
Automated synthesis platforms are revolutionizing the generation of compound libraries for drug discovery and material science. nih.govnih.govfu-berlin.de These systems can perform numerous reactions in parallel or in sequence with minimal human intervention, dramatically accelerating the research and development cycle. nih.govsynplechem.com By combining automated platforms with flow reactors, researchers can rapidly synthesize and screen libraries of compounds derived from phenacyl bromides. nih.govchemrxiv.org This high-throughput experimentation allows for swift optimization of reaction conditions and the discovery of new molecules with desired properties. nih.gov
| Technology | Key Benefits | Specific Application Example | Reference |
|---|---|---|---|
| Continuous Flow Chemistry | Enhanced safety, precise control of reaction conditions, improved yield and purity, scalability. | Multistep synthesis of chiral α-halo ketones from N-protected amino acids. | acs.orgacs.org |
| Automated Synthesis Platforms | High-throughput experimentation, rapid library generation, accelerated reaction optimization. | Automated microwave-assisted synthesis with integrated purification for creating drug-like compound libraries. | nih.gov |
| Integrated Flow and Automation | Operator-free data generation, low material consumption, rapid optimization via Design of Experiments (DoE). | Slug-based automated electrochemical flow platform for library synthesis and reaction optimization. | nih.govchemrxiv.org |
Computational Design of New Reactivity Modes and Compound Derivatives
Computational chemistry is an increasingly powerful tool for predicting the behavior of molecules and designing new synthetic pathways and compound derivatives. escholarship.org For a molecule like 3-(trifluoromethylthio)phenacyl bromide, computational methods can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets.
Theoretical studies, such as kinetic and quantum chemical calculations, can be employed to understand the mechanisms of reactions involving phenacyl bromides. researchgate.net By modeling reaction pathways and transition states, chemists can rationalize experimental observations, such as the effect of substituents on reaction rates, and predict the outcomes of new reactions. escholarship.orgresearchgate.net This predictive power helps in designing more efficient synthetic routes and exploring novel reactivity modes that might not be intuitively obvious.
Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational technique. nih.gov QSAR establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives synthesized from this compound, QSAR studies could be used to predict their potential efficacy as therapeutic agents. For example, QSAR analyses have been conducted on indenopyrazole derivatives synthesized from phenacyl bromides to understand the structural basis of their anticancer activity. acs.org Similarly, molecular docking studies can simulate the interaction of these molecules with specific protein targets, providing a rationale for their biological activity and guiding the design of more potent and selective inhibitors. nih.gov These in silico methods accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.govresearchgate.net
| Computational Method | Objective | Potential Application for this compound | Reference |
|---|---|---|---|
| Quantum Chemical Calculations | Elucidate reaction mechanisms, predict reactivity and selectivity. | Modeling the transition states of nucleophilic substitution reactions to optimize conditions. | escholarship.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predicting the anticancer or antimicrobial activity of new heterocyclic derivatives. | nih.govacs.org |
| Molecular Docking | Predict the binding mode and affinity of a molecule to a biological target. | Designing derivatives as potential enzyme inhibitors (e.g., PARP1 inhibitors). | nih.gov |
| Ab Initio Molecular Dynamics (AIMD) | Simulate reaction dynamics to understand product selectivity. | Investigating complex reaction pathways where traditional transition state theory may be insufficient. | escholarship.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
